molecular formula C2H4FNO4S B13317939 Methyl N-(fluorosulfonyl)carbamate

Methyl N-(fluorosulfonyl)carbamate

Cat. No.: B13317939
M. Wt: 157.12 g/mol
InChI Key: WSUDSKZYSZSMJV-UHFFFAOYSA-N
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Description

Methyl N-(fluorosulfonyl)carbamate is a chemical compound known for its unique reactivity and stability. It is a white solid that displays satisfactory bench-stability, making it a valuable reagent in various chemical reactions .

Comparison with Similar Compounds

Methyl N-(fluorosulfonyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity, making it a valuable reagent in various scientific and industrial applications.

Biological Activity

Methyl N-(fluorosulfonyl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

This compound contains a carbamate functional group attached to a fluorosulfonyl moiety. Its chemical structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group is particularly reactive, leading to:

  • Enzyme Inhibition : The compound can inhibit enzymes by modifying their active sites, which may affect metabolic pathways.
  • Interaction with Biological Macromolecules : Studies indicate that it can interact with proteins and nucleic acids, potentially altering their functions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Enzyme InhibitionInhibits specific enzymes by covalently modifying active sites.
Protein InteractionForms stable complexes with proteins, potentially altering their function.
Nucleic Acid InteractionExhibits binding affinity for nucleic acids, suggesting potential effects on gene expression.
CytotoxicityPreliminary studies indicate cytotoxic effects in certain cell lines, warranting further investigation.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that it effectively inhibited serine proteases. The inhibition was characterized by a dose-dependent response, highlighting the potential for this compound in therapeutic applications targeting protease-related diseases.

Case Study 2: Interaction with Proteins

Another investigation focused on the interaction between this compound and various proteins involved in metabolic pathways. Using techniques such as surface plasmon resonance (SPR), researchers demonstrated that the compound binds specifically to target proteins, leading to altered enzymatic activity and downstream effects on cellular metabolism.

Research Findings

Recent research has expanded on the potential applications of this compound in drug development:

  • Pharmaceutical Applications : Ongoing studies are exploring its use as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Specialty Chemicals : The compound is also being investigated for its utility in producing specialty chemicals with unique functional properties.

Properties

Molecular Formula

C2H4FNO4S

Molecular Weight

157.12 g/mol

IUPAC Name

methyl N-fluorosulfonylcarbamate

InChI

InChI=1S/C2H4FNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)

InChI Key

WSUDSKZYSZSMJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)F

Origin of Product

United States

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